N-(2-hydroxy-3-(N-p-tolylmethylsulfonamido)propyl)-N-(2-methoxyphenyl)benzenesulfonamide

Description

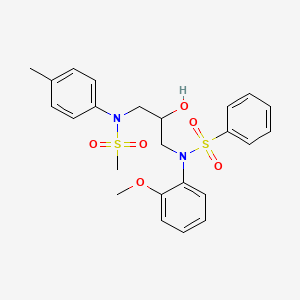

N-(2-hydroxy-3-(N-p-tolylmethylsulfonamido)propyl)-N-(2-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a hydroxypropyl backbone substituted with two distinct aromatic groups: a p-tolylmethylsulfonamido moiety and a 2-methoxyphenyl group.

Properties

IUPAC Name |

N-[2-hydroxy-3-(4-methyl-N-methylsulfonylanilino)propyl]-N-(2-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6S2/c1-19-13-15-20(16-14-19)25(33(3,28)29)17-21(27)18-26(23-11-7-8-12-24(23)32-2)34(30,31)22-9-5-4-6-10-22/h4-16,21,27H,17-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLUTERAECAOLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of 392.53 g/mol. Its structural characteristics contribute to its interactions with biological targets, particularly in the context of enzyme inhibition.

Inhibition of Lipoxygenases

Research indicates that sulfonamide derivatives like this compound exhibit significant inhibitory activity against lipoxygenases (LOXs), a family of enzymes involved in the metabolism of arachidonic acid to bioactive lipids. Specifically, the compound has been shown to inhibit platelet-type 12-lipoxygenase (12-LOX), which plays a critical role in inflammatory responses and platelet aggregation. The inhibition of 12-LOX can lead to reduced production of hydroxyeicosatetraenoic acids (HETEs), which are implicated in various pathophysiological conditions such as cancer and cardiovascular diseases .

Selectivity and Potency

In structure-activity relationship (SAR) studies, modifications to the sulfonamide scaffold have been associated with enhanced potency and selectivity for specific LOX isoforms over cyclooxygenases (COXs). This selectivity is crucial as it minimizes off-target effects that could lead to adverse reactions .

In Vitro Studies

In vitro assays have demonstrated that N-(2-hydroxy-3-(N-p-tolylmethylsulfonamido)propyl)-N-(2-methoxyphenyl)benzenesulfonamide exhibits nanomolar potency against 12-LOX. The compound's ability to inhibit calcium mobilization in human platelets further underscores its potential therapeutic applications in managing thrombotic disorders .

Case Studies

- Case Study on Inflammation : A study conducted on animal models of inflammation showed that administration of the compound resulted in a significant reduction of inflammatory markers, suggesting its potential utility in treating inflammatory diseases.

- Cardiovascular Implications : Another case study highlighted the compound's effect on platelet aggregation, demonstrating a decrease in thrombus formation in vivo, which may have implications for cardiovascular health .

Summary of Biological Activity

| Activity Type | Observations |

|---|---|

| Lipoxygenase Inhibition | Potent inhibition of 12-LOX with nanomolar IC50 values. |

| Platelet Aggregation | Reduced aggregation and calcium mobilization in human platelets. |

| Anti-inflammatory Effects | Significant reduction in inflammatory markers in animal models. |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound shares structural motifs with several sulfonamide derivatives, as outlined below:

Table 1: Structural Comparison of Sulfonamide Derivatives

Note: Molecular weights for 37f, 37h, and 37l are inconsistent with their formulas and likely represent typographical errors in the source material .

Substituent Effects on Properties

Electron-Donating vs. In contrast, analogs like 37f and 37h feature 4-nitrophenoxy groups (electron-withdrawing), which reduce solubility but may improve stability in hydrophobic environments . p-Tolylmethylsulfonamido in the target compound introduces steric bulk and moderate lipophilicity, whereas 37l’s benzyloxy group increases aromaticity and rigidity .

Biological Activity: L755507 () demonstrates beta3-adrenoceptor agonism due to its hydroxyphenoxy and hexylaminocarbonyl substituents, a feature absent in the target compound. This highlights how minor structural changes (e.g., replacing methoxy with hydroxy groups) can drastically alter receptor specificity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-hydroxy-3-(N-p-tolylmethylsulfonamido)propyl)-N-(2-methoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and sulfonamide bond formation. For example, NaH in THF is commonly used to deprotonate hydroxyl or amine groups, enabling sulfonylation (as seen in structurally related compounds) . Key parameters include:

- Solvent choice : Anhydrous THF or DMF minimizes side reactions.

- Temperature : Reactions are often conducted at 0°C to room temperature to control exothermicity.

- Stoichiometry : Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion of intermediates.

- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR resolve substituent environments. For example, methoxy groups appear as singlets near δ 3.8–4.0 ppm, while aromatic protons split into distinct multiplet patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ peaks).

- IR Spectroscopy : Sulfonamide S=O stretches appear as strong bands near 1350–1150 cm⁻¹ .

Advanced Research Questions

Q. What crystallographic methods are employed to resolve conformational ambiguities in sulfonamide derivatives, and how do they inform reactivity?

- Methodological Answer : Single-crystal X-ray diffraction is critical. For example, in related N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, X-ray data revealed a dihedral angle of 76.2° between aromatic rings, impacting steric hindrance and nucleophilic accessibility . Parameters to consider:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 291 K for high-resolution datasets.

- Refinement : SHELXL-97 software refines structures with R-factors < 0.06 .

- Implications : Planar vs. twisted conformations influence hydrogen-bonding networks and solubility .

Q. How do electronic effects of substituents (e.g., methoxy, p-tolyl) modulate the sulfonamide’s reactivity in biological or catalytic applications?

- Methodological Answer : Electron-donating groups (e.g., methoxy) increase electron density on the sulfonamide nitrogen, enhancing hydrogen-bond acceptor capacity. This can be quantified via:

- Hammett Constants : σ values predict substituent effects on reaction rates (e.g., σ_meta for p-tolyl = -0.10, indicating mild electron donation) .

- DFT Calculations : Molecular orbital analysis (e.g., HOMO-LUMO gaps) identifies sites for electrophilic attack .

Q. How should researchers address contradictions in reported biological activities of sulfonamide derivatives?

- Methodological Answer : Discrepancies often arise from structural variations or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing p-tolyl with cycloheptyl) and test against standardized assays (e.g., anti-malarial IC₅₀) .

- Meta-Analysis : Compare datasets from multiple studies using tools like Prism® to account for variability in cell lines or dosage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.